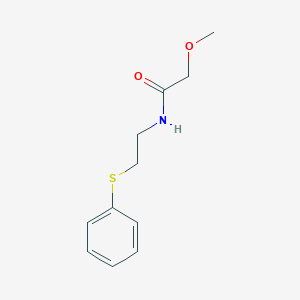

2-Methoxy-n-(2-(phenylthio)ethyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

2-methoxy-N-(2-phenylsulfanylethyl)acetamide |

InChI |

InChI=1S/C11H15NO2S/c1-14-9-11(13)12-7-8-15-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |

InChI Key |

ZXVIIUHIKRIKGH-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NCCSC1=CC=CC=C1 |

Origin of Product |

United States |

Contextualization Within Amide and Thioether Chemistry Research

Amides are a cornerstone of organic chemistry and biology, most notably forming the peptide bonds that link amino acids in proteins. The amide functional group is generally stable and participates in hydrogen bonding, which is crucial for the structure of peptides and other biologically active molecules. Research into amide synthesis is a vast and active field, with ongoing efforts to develop more efficient and environmentally friendly methods for their formation. acanthusresearch.comchemicalbook.comnist.gov

Thioethers, also known as sulfides, are another important class of organic compounds where a sulfur atom is bonded to two organic groups. They are found in various natural products and pharmaceuticals. chemicalbook.com The synthesis of thioethers has been the subject of extensive research, with numerous methods developed for the formation of the carbon-sulfur bond. google.comgoogleapis.com Modern approaches often focus on the use of metal catalysts to achieve these transformations with high efficiency and selectivity. google.com

Current Research Frontiers and Unaddressed Questions

Conventional Synthetic Routes and Optimization Strategies

Conventional methods for the synthesis of this compound typically revolve around well-established amidation reactions. These processes often necessitate the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

Amide Bond Formation Approaches

The formation of the amide linkage is the crucial step in the synthesis of this compound. This is typically achieved by reacting 2-methoxyacetic acid with 2-(phenylthio)ethanamine (B1205008). However, the direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water, which can lead to equilibrium issues. To overcome these limitations, a variety of coupling agents and activation methods have been developed.

Commonly used coupling agents for amide bond formation include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and phosphonium (B103445) or uronium salts like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). scispace.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling agent can be critical and is often optimized based on factors such as substrate reactivity, desired yield, and ease of purification.

Another classical approach involves the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride or an anhydride (B1165640). For instance, 2-methoxyacetic acid can be treated with thionyl chloride or oxalyl chloride to form 2-methoxyacetyl chloride. scispace.com This highly reactive intermediate can then readily react with 2-(phenylthio)ethanamine to yield the desired amide. While effective, this method can be harsh and may not be suitable for sensitive substrates.

The table below summarizes some common reagents used in conventional amide bond formation.

| Reagent Class | Example(s) | Function |

| Carbodiimides | EDC, DCC | Carboxylic acid activation |

| Phosphonium Salts | PyBOP, BOP | Carboxylic acid activation |

| Uronium Salts | HATU, HBTU | Carboxylic acid activation |

| Chlorinating Agents | Thionyl chloride, Oxalyl chloride | Formation of acid chlorides |

Integration of the Phenylthioether Moiety

The 2-(phenylthio)ethyl amine precursor is a key component in the synthesis. This starting material can be prepared through several established routes. One common method is the reaction of 2-aminoethanol with thiophenol under appropriate conditions. Another approach involves the nucleophilic substitution of a 2-haloethylamine derivative with sodium thiophenolate. The purity and stability of this amine are crucial for the success of the subsequent amidation reaction. The phenylthioether group is generally stable under standard amide coupling conditions.

Role of the Methoxy (B1213986) Group in Synthetic Access

The methoxy group in the 2-methoxyacetic acid portion of the molecule is an important structural feature. Synthetically, 2-methoxyacetic acid is a readily available starting material. The presence of the methoxy group can influence the electronic properties of the carboxylic acid, though its impact on the reactivity of the carboxyl group in amide formation is generally minimal under standard coupling conditions. The ether linkage is robust and does not typically interfere with the common methods of amide bond formation.

Novel and Green Chemistry Approaches to Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for amide synthesis. scispace.com These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. researchgate.netnih.gov

Catalytic Synthesis Pathways

Catalytic methods for direct amidation of carboxylic acids with amines are highly desirable as they can avoid the use of stoichiometric activating agents, thus reducing waste. sigmaaldrich.com Various catalysts have been developed for this purpose, including those based on boric acid and its derivatives. researchgate.net These catalysts facilitate the dehydration reaction between the carboxylic acid and the amine, often under milder conditions than uncatalyzed thermal methods. For the synthesis of this compound, a catalytic amount of a suitable boronic acid could potentially be employed to directly couple 2-methoxyacetic acid and 2-(phenylthio)ethanamine. organic-chemistry.org

Enzymatic approaches, utilizing lipases such as Candida antarctica lipase (B570770) B (CALB), also represent a green alternative for amide synthesis. nih.gov These biocatalysts can operate under mild conditions and often exhibit high selectivity, offering a sustainable route to amides. nih.gov

The following table provides examples of catalytic systems used in amide synthesis.

| Catalyst Type | Example | Reaction Conditions |

| Boron-based | Boric Acid, Phenylboronic Acid | Typically requires heat and water removal |

| Metal-based | Ruthenium complexes | Dehydrogenative coupling of alcohols and amines |

| Enzymatic | Candida antarctica lipase B (CALB) | Mild temperatures in organic solvents |

Solvent-Free and Microwave-Assisted Preparations

Solvent-free, or neat, reaction conditions are a key aspect of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. researchgate.netnih.gov Amide bond formation can often be achieved by heating a mixture of the carboxylic acid and amine, sometimes with a catalyst, in the absence of a solvent. researchgate.netnih.govresearchgate.net This approach is particularly attractive for industrial-scale synthesis.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including amide formation. nih.govtandfonline.comacs.org Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. tandfonline.com The synthesis of this compound could potentially be optimized using a microwave-assisted protocol, either with or without a solvent and catalyst. nih.govacs.orgthieme-connect.com These methods offer a rapid and efficient alternative to traditional synthetic routes. nih.govtandfonline.com

Flow Chemistry Applications in Compound Preparation

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of amides, including improved reaction control, enhanced safety, and potential for scalability. nih.govresearchgate.net While specific examples of the synthesis of this compound using flow chemistry are not prominently documented, the general principles of amide synthesis in flow are well-established and applicable. thieme-connect.de

In a typical flow setup for amide synthesis, streams of the activated carboxylic acid (e.g., 2-methoxyacetyl chloride) and the amine (2-(phenylthio)ethan-1-amine) with a base would be continuously mixed in a microreactor or a packed-bed reactor. acs.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities compared to batch methods. nih.gov

One reported flow chemistry approach for amide formation involves the use of a recyclable coupling agent, 2,2'-dipyridyldithiocarbonate (DPDTC), to generate isolable thioesters in a plug flow reactor. These thioesters can then be reacted with amines in a subsequent flow step to produce amides. nih.gov This "flow-to-flow" process could be adapted for the synthesis of this compound, where 2-methoxyacetic acid is first converted to a thioester, which then reacts with 2-(phenylthio)ethan-1-amine.

Precursors and Intermediate Chemistry in Compound Synthesis

The successful synthesis of this compound is critically dependent on the properties and reactivity of its key precursors: 2-methoxyacetic acid and 2-(phenylthio)ethan-1-amine.

Synthesis and Reactivity of Key Amine and Carboxylic Acid Precursors

2-Methoxyacetic Acid is a commercially available carboxylic acid. kscl.co.in Its reactivity is centered around the carboxyl group. As previously mentioned, it can be readily converted to the more reactive acyl chloride, 2-methoxyacetyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. sigmaaldrich.comchemicalbook.com This acyl chloride is a key intermediate for the acylation of amines. sigmaaldrich.com

Interactive Data Table: Properties of 2-Methoxyacetic Acid Precursor

| Property | Value |

| Molecular Formula | C₃H₆O₃ |

| Molecular Weight | 90.08 g/mol |

| Boiling Point | 202-204 °C |

| Melting Point | 7-9 °C |

| pKa | 3.57 |

Interactive Data Table: Properties of 2-(Phenylthio)ethan-1-amine Precursor

| Property | Value |

| Molecular Formula | C₈H₁₁NS |

| Molecular Weight | 153.24 g/mol |

| Boiling Point | 256.67 °C (estimated) |

| Melting Point | 43.52 °C (estimated) |

Chemistry of Sulfur-Containing Intermediates

The thioether group in 2-(phenylthio)ethan-1-amine is generally stable under the conditions of amide bond formation. However, its presence can be leveraged in certain synthetic strategies. For instance, thioesters can be used as intermediates in amide synthesis. researchgate.net The conversion of carboxylic acids to thioesters activates the acyl group, facilitating subsequent reaction with amines. researchgate.net While not the most direct route for this specific target molecule, it represents an alternative synthetic pathway.

The sulfur atom in the thioether can also be a site for further chemical modification in the synthesis of analogues, although this is beyond the direct synthesis of the target compound.

Transformations Involving the Amide Functional Group

The amide bond in this compound is a site of significant chemical reactivity, susceptible to a variety of transformations including hydrolysis, N-alkylation, N-acylation, reduction, and oxidation.

Amide hydrolysis, leading to the cleavage of the amide bond, can be initiated under both acidic and basic conditions. In acidic environments, the process typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. libretexts.org Proton transfer to the nitrogen atom is followed by the elimination of the amine, yielding a carboxylic acid and an ammonium (B1175870) salt after deprotonation. libretexts.org

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. jst.go.jp The resulting tetrahedral intermediate then expels the amide anion as a leaving group, which is subsequently protonated by the solvent. The rate of hydrolysis is dependent on pH, with increased rates observed at both low and high pH values. psu.eduresearchgate.net Studies on similar N-substituted amides suggest that the hydrolysis can follow an SN2 mechanism, with water acting as the nucleophile. psu.eduresearchgate.net

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Typical Products |

|---|---|---|

| Acidic | Strong acid (e.g., HCl, H₂SO₄), Water | Carboxylic acid, Ammonium salt |

| Basic | Strong base (e.g., NaOH, KOH), Water | Carboxylate salt, Amine |

The nitrogen atom of the amide in this compound can undergo alkylation and acylation. N-alkylation of secondary amides typically requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with an alkylating agent like an alkyl halide. stackexchange.com Common bases used for this purpose include sodium hydride (NaH) or organolithium reagents such as n-butyllithium (n-BuLi). stackexchange.com Catalytic methods for N-alkylation using alcohols or alkenes have also been developed, often employing acid catalysts. flvc.org

N-acylation involves the introduction of an acyl group onto the amide nitrogen. This transformation can be achieved using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. youtube.com These reactions are fundamental in peptide synthesis and other areas of organic chemistry. researchgate.net Catalytic methods, including the use of iodine, have been shown to promote efficient N-acylation under mild conditions. researchgate.net

Table 2: Representative N-Alkylation and N-Acylation Reactions of Amides

| Transformation | Reagents | Catalyst/Base |

|---|---|---|

| N-Alkylation | Alkyl Halide | NaH, n-BuLi |

| N-Alkylation | Alcohol/Alkene | Acid Catalyst |

| N-Acylation | Acid Chloride | Pyridine |

| N-Acylation | Acid Anhydride | Base |

The amide functional group can be reduced to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds through the conversion of the carbonyl group to a methylene (B1212753) group (-CH₂-), yielding the corresponding secondary amine. orgoreview.com The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the formation of an iminium ion intermediate, which is then further reduced to the amine. masterorganicchemistry.comchemistrysteps.com Less reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for amide reduction. orgoreview.com

The oxidation of the amide moiety is less common. However, electrochemical oxidation of certain N-aryl amides has been shown to lead to bond cleavage at various positions, including the bond between the carbonyl carbon and the nitrogen atom. researchgate.net Direct oxidation of the amide group itself is challenging, though oxidation of the α-carbon to the nitrogen in related amine systems can lead to amide formation. thieme-connect.comrsc.org

Reactivity of the Phenylthioether Moiety

The phenylthioether group in this compound offers a different set of reactive possibilities, primarily centered around the sulfur atom.

The sulfur atom in the phenylthioether is susceptible to oxidation, leading to the formation of sulfoxides and, upon further oxidation, sulfones. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common choice. researchgate.netorganic-chemistry.org The selectivity of the oxidation to either the sulfoxide (B87167) or the sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.orgorganic-chemistry.org For instance, using one equivalent of the oxidizing agent tends to favor the formation of the sulfoxide, while an excess can lead to the sulfone. organic-chemistry.org Catalytic methods, including the use of metal catalysts or photocatalysts, have been developed to achieve high efficiency and selectivity in these oxidations. rsc.orgresearchgate.netresearchgate.net

Table 3: Common Reagents for Thioether Oxidation

| Product | Oxidizing Agent |

|---|---|

| Sulfoxide | H₂O₂, m-CPBA (1 equiv.) |

| Sulfone | H₂O₂, m-CPBA (excess) |

The carbon-sulfur bond in thioethers can be cleaved under certain conditions. Metal-free methods utilizing reagents like N-chlorosuccinimide (NCS) have been developed for the cleavage of C(sp³)–S bonds in arylmethyl thioethers, leading to the formation of aldehydes. mdpi.com

Thioether exchange reactions, which are analogous to thiol-disulfide exchange, can also occur. These reactions involve the interaction of the thioether with a thiol, leading to the displacement of one thiol group by another. nih.govacs.org The equilibrium of this exchange is influenced by the pKa of the participating thiols. acs.orgrsc.org This reactivity is particularly relevant in biological contexts and for the development of dynamic covalent chemistries. harvard.edu

Coordination Chemistry Involving the Sulfur Atom

The sulfur atom of the phenylthio group in this compound can act as a soft Lewis base, enabling it to coordinate with various soft Lewis acidic metal centers. This coordination is a fundamental aspect of its chemistry, influencing its reactivity and potential applications in catalysis and materials science. The lone pairs of electrons on the sulfur atom are available for donation to vacant orbitals of transition metals.

Research into the coordination chemistry of analogous thioether-containing ligands has shown that they can form stable complexes with a range of transition metals. rsc.orgrsc.org For instance, metals such as palladium(II), platinum(II), gold(I), and rhodium(I) are known to have a high affinity for sulfur donors. The nature of the metal-sulfur bond can vary from a simple dative covalent bond to more complex interactions involving back-bonding, where electron density from the metal's d-orbitals is donated back into empty orbitals of the sulfur atom.

The coordination of the sulfur atom in this compound to a metal center can be influenced by several factors, including the steric and electronic properties of the rest of the molecule. The presence of the amide and methoxy groups, while not directly involved in coordination in this context, can modulate the electron density on the sulfur atom and sterically hinder the approach of bulky metal complexes.

Table 1: Potential Coordination Complexes of this compound with Various Metal Ions

| Metal Ion | Potential Geometry | Bonding Characteristics |

| Pd(II) | Square Planar | Strong σ-donation from sulfur |

| Pt(II) | Square Planar | Similar to Pd(II) with stronger bonds |

| Au(I) | Linear | Primarily covalent interaction |

| Rh(I) | Square Planar | Involves π-back-bonding |

| Cu(I) | Tetrahedral/Trigonal | Softer interaction, potential for bridging |

This table is illustrative and based on the known coordination chemistry of similar thioether ligands.

Influence of the Methoxy Group on Compound Reactivity

The methoxy group (-OCH₃) is an electron-donating group due to the resonance effect of the oxygen lone pairs, although it is weakly electron-withdrawing via induction. In this compound, the methoxy group is part of an acetamide (B32628) moiety. Its electronic influence is primarily transmitted through the amide linkage and the ethyl chain to the thioether sulfur atom.

The methoxy group is relatively small and is not expected to introduce significant steric hindrance that would dramatically alter the reactivity of the thioether or amide groups. However, in reactions involving bulky reagents or catalysts, the presence of the methoxy group, along with the rest of the N-substituent, could play a role in directing the approach of the reactant. For instance, in coordination chemistry, the conformation adopted by the N-(2-(phenylthio)ethyl)acetamide chain could be influenced by the methoxy group, which in turn might affect the accessibility of the sulfur atom for coordination. In substituted acetanilides, the orientation of the acetamide group relative to the aromatic ring can be significantly influenced by ortho substituents, leading to considerable steric effects. nih.govnih.gov

Multi-Component Reactions Involving the Compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.govum.edu.mt Given its functional groups, this compound could potentially participate in MCRs in several ways.

The primary amine precursor to this compound, 2-(phenylthio)ethanamine, could be a component in isocyanide-based MCRs such as the Ugi or Passerini reactions. In such a scenario, the thioether would be a spectator functionality that is incorporated into the final product.

Alternatively, the amide C-H bond adjacent to the methoxy group, or the thioether itself, could potentially be involved in more specialized MCRs. For example, if the thioether were oxidized to a sulfoxide, the adjacent methylene group could be sufficiently activated to participate in condensation reactions. While there is no specific literature detailing the use of this compound in MCRs, the principles of MCR design suggest its potential as a building block in diversity-oriented synthesis. mdpi.com

Detailed Mechanistic Studies of Select Chemical Transformations

Detailed mechanistic studies, particularly kinetic investigations, provide quantitative insights into reaction pathways. For a molecule like this compound, a key reaction to study would be the oxidation of the thioether to a sulfoxide and then to a sulfone.

A hypothetical kinetic study of the oxidation of the thioether in this compound by an oxidant such as hydrogen peroxide could reveal the reaction order with respect to both the substrate and the oxidant. The rate law for such a reaction is often found to be first order in each reactant.

Rate = k[this compound][Oxidant]

By monitoring the disappearance of the starting material or the appearance of the product over time under different concentrations, the rate constant (k) can be determined. Furthermore, studying the reaction at different temperatures would allow for the determination of the activation energy (Ea) through the Arrhenius equation, providing deeper insight into the energy barrier of the reaction. Kinetic models such as the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models are often employed to understand the kinetics of catalyzed reactions. mdpi.com

Table 2: Hypothetical Kinetic Data for the Oxidation of this compound

| Experiment | [Substrate] (M) | [Oxidant] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

This table presents hypothetical data for illustrative purposes to demonstrate how a kinetic investigation might be structured.

Such studies would elucidate the electronic influence of the methoxyacetamidoethyl substituent on the reactivity of the phenylthio group.

Unable to Generate Article on the Transition State Analysis of this compound Due to Lack of Scientific Data

Despite a comprehensive search of available scientific literature and chemical databases, no specific research or data could be found on the transition state analysis of key chemical reactions involving the compound this compound. Therefore, the requested article focusing on this highly specialized area of reaction chemistry cannot be generated at this time.

The user's request specified a detailed article structured around the "Reaction Chemistry and Mechanistic Investigations of this compound," with a mandatory focus on the subsection "3.5.2. Transition State Analysis in Key Chemical Reactions." This requires in-depth information, including data tables and detailed research findings, on the transition states of reactions involving this specific molecule.

Transition state analysis is a sophisticated area of computational and physical organic chemistry that involves the characterization of the high-energy, transient molecular structures that occur during a chemical reaction. This type of analysis is typically performed using advanced computational modeling or specialized experimental techniques.

While searches were conducted to find information on the synthesis, reactivity, and potential mechanistic pathways of this compound and closely related analogues, the results did not yield any studies that specifically investigated the transition states of its reactions. The available information is limited to synthetic procedures and general reaction mechanisms for the formation of similar acetamide compounds. This broader, more generalized information does not meet the specific and technical requirements of the user's request for a detailed analysis of transition states.

Therefore, until such research becomes publicly available, it is not possible to produce a thorough and informative article on the "Transition State Analysis in Key Chemical Reactions" of this compound.

Theoretical and Computational Chemistry Studies of 2 Methoxy N 2 Phenylthio Ethyl Acetamide

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 2-Methoxy-n-(2-(phenylthio)ethyl)acetamide are fundamental to understanding its reactivity and intermolecular interactions. Computational methods provide a powerful lens through which to examine these properties at a quantum mechanical level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a molecule like this compound, a common approach would involve geometry optimization and frequency calculations using a functional such as B3LYP, paired with a basis set like 6-311++G(d,p). nih.gov This level of theory has been shown to provide a good balance between accuracy and computational cost for similar organic molecules. researchgate.net

The calculations would typically be performed in the gas phase to understand the intrinsic properties of the molecule, and also in various solvents using a polarizable continuum model (PCM) to simulate the effects of the chemical environment on its structure and stability. nih.gov The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable arrangement.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C=O bond length | ~1.23 Å |

| C-N (amide) bond length | ~1.35 Å |

| C-S bond length | ~1.80 Å |

| O-CH3 bond length | ~1.42 Å |

Note: These are estimated values based on typical bond lengths in similar functional groups.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the phenylthio group, particularly the sulfur atom and the aromatic ring, due to the presence of lone pairs on the sulfur and the π-electron system of the ring. The LUMO is likely to be distributed over the acetamide (B32628) group, specifically the carbonyl carbon and oxygen atoms, which are electron-deficient.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

Note: These are estimated values based on calculations for analogous compounds.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule can be analyzed through methods like Natural Bond Orbital (NBO) analysis and by mapping the molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the methoxy (B1213986) and carbonyl groups, as well as the sulfur atom, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the amide hydrogen and the hydrogens of the ethyl linker, suggesting their susceptibility to nucleophilic attack. This charge distribution is critical for understanding how the molecule interacts with other molecules and its potential role in chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl linker in this compound allows for multiple conformations, each with a different energy and potential for biological activity.

Preferred Conformations and Energy Landscapes

Conformational analysis of similar compounds, such as N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides, has revealed the existence of stable gauche and cis conformers. nih.govresearchgate.net It is plausible that this compound also exhibits similar conformational preferences. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

Computational scans of the potential energy surface by systematically rotating key dihedral angles would identify the low-energy conformers. The results of such calculations would likely indicate that gauche conformers are more stable in the gas phase. nih.gov Molecular dynamics (MD) simulations could further explore the conformational landscape over time, providing insights into the flexibility of the molecule and the transitions between different conformational states. mdpi.com

Derivatization Strategies and Analogue Synthesis Based on 2 Methoxy N 2 Phenylthio Ethyl Acetamide

Modifications of the Phenyl Ring

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing a wide array of functional groups onto the phenyl ring. The orientation of the incoming electrophile is directed by the existing substituents. The thioether group is generally considered an ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. However, the bulky nature of the substituent may favor para-substitution.

Nitration: The introduction of a nitro group onto the phenyl ring has been demonstrated in a closely related analogue, leading to the formation of 2-methoxy-N-(2-nitro-5-(phenylthio)phenyl)acetamide. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

| Reaction | Reagents and Conditions | Product |

| Nitration | HNO₃, H₂SO₄ | 2-Methoxy-N-(2-nitro-5-(phenylthio)phenyl)acetamide |

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. For instance, bromination can be accomplished using N-bromosuccinimide (NBS) in a suitable solvent. The position of halogenation would be anticipated to be at the ortho and para positions relative to the thioether.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. Friedel-Crafts acylation, typically employing an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride, would likely yield para-substituted ketones. These ketones can serve as precursors for a variety of other derivatives. Friedel-Crafts alkylation can introduce alkyl chains, but is often associated with challenges such as polyalkylation and carbocation rearrangements.

Functionalization of the Phenyl Ring

Beyond direct electrophilic substitution, the phenyl ring can be functionalized through the modification of introduced substituents. For example, a nitro group can be reduced to an amine, which can then participate in a wide range of reactions, including diazotization followed by substitution, acylation, and sulfonylation, to generate a diverse library of analogues.

Modifications of the Ethyl Bridge

The ethyl bridge connecting the phenylthio group and the acetamide (B32628) moiety offers opportunities for structural variation, including the introduction of functional groups and alterations in chain length.

Introduction of Functional Groups

Another approach could involve the oxidation of the carbon atoms of the ethyl bridge, potentially leading to the formation of α-keto amides.

| Modification Strategy | Potential Functional Groups Introduced |

| Use of functionalized precursors | Hydroxyl (-OH), Amino (-NH₂) |

| Oxidation of the ethyl bridge | Carbonyl (ketone) |

Chain Elongation/Shortening Strategies

Altering the length of the linker between the phenylthio group and the amide nitrogen can be achieved through the synthesis of homologated or truncated precursors. For example, using 3-phenylthiopropylamine or phenylthiomethylamine in the acylation step would lead to analogues with a three-carbon (propyl) or one-carbon (methyl) bridge, respectively. These modifications can influence the molecule's flexibility and its ability to adopt different conformations, which can be crucial for biological activity.

Amide Nitrogen and Carbonyl Modifications

The amide group itself is a key functional moiety that can be targeted for derivatization.

N-Alkylation/N-Arylation: The hydrogen atom on the amide nitrogen can be substituted with alkyl or aryl groups. N-alkylation can be achieved by treating the parent compound with an alkyl halide in the presence of a base. This modification removes the hydrogen bond donor capability of the amide and introduces steric bulk, which can affect the compound's binding properties.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield methoxyacetic acid and 2-(phenylthio)ethanamine (B1205008). While this represents a degradation of the parent molecule, the resulting amine can be a valuable intermediate for the synthesis of new analogues with different acyl groups.

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group, converting the acetamide into a secondary amine. This transformation significantly alters the electronic and steric properties of this part of the molecule, replacing the planar, polar amide with a more flexible, basic aminoethyl group. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄).

Advanced Analytical Methodologies for Characterization and Quantification of 2 Methoxy N 2 Phenylthio Ethyl Acetamide

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and elucidating the structure of novel compounds. Its ability to provide highly accurate mass measurements allows for the confident assignment of molecular formulas.

Fragmentation Pathway Analysis

In mass spectrometry, the molecular ion of 2-Methoxy-N-(2-(phenylthio)ethyl)acetamide would undergo characteristic fragmentation upon ionization, providing valuable structural insights. By analyzing the masses of the resulting fragment ions, a putative fragmentation pathway can be constructed, confirming the connectivity of the molecule.

Table 1: Postulated Major Fragment Ions of this compound in Mass Spectrometry

| m/z (Proposed) | Proposed Fragment Structure | Fragmentation Pathway |

| [M-CH3O•]+ | C10H12NOS+ | Loss of the methoxy (B1213986) radical from the acetamide (B32628) moiety. |

| [M-C6H5S•]+ | C4H9NO+ | Cleavage of the phenylthio group. |

| [C6H5S]+ | C6H5S+ | Phenylthio cation, indicative of the thioether linkage. |

| [CH3CONHCH2CH2]+ | C4H8NO+ | Cleavage at the sulfur atom. |

Note: The exact m/z values would be determined with high accuracy using HRMS.

Isotopic Pattern Interpretation for Molecular Formula Determination

The high resolution of modern mass spectrometers allows for the observation of isotopic patterns, which arise from the natural abundance of isotopes such as ¹³C, ¹⁵N, ¹⁸O, and ³⁴S. For this compound (C₁₁H₁₅NO₂S), the theoretical isotopic distribution can be calculated and compared with the experimental data. This comparison serves as a powerful tool for confirming the elemental composition of the parent molecule and its fragments. The presence and relative abundance of the [M+2] peak, for instance, would be a strong indicator of the presence of a sulfur atom.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise three-dimensional structure of molecules in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are essential for a complete structural assignment of this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons of the ethyl bridge, as well as between protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations between the methoxy protons and the carbonyl carbon would confirm the acetamide structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.

Table 2: Expected 2D NMR Correlations for this compound

| Proton Signal | COSY Correlations | HSQC Correlation (Carbon) | Key HMBC Correlations |

| Methoxy (CH₃O-) | - | Methoxy Carbon | Carbonyl Carbon |

| Ethyl (-CH₂-N) | Ethyl (-S-CH₂-) | Ethyl Carbon (adjacent to N) | Carbonyl Carbon, Ethyl Carbon (adjacent to S) |

| Ethyl (-S-CH₂-) | Ethyl (-CH₂-N) | Ethyl Carbon (adjacent to S) | Phenyl Carbon (ipso), Ethyl Carbon (adjacent to N) |

| Phenyl Protons | Other Phenyl Protons | Corresponding Phenyl Carbons | Adjacent and Quaternary Phenyl Carbons |

Solid-State NMR Applications

While solution-state NMR is more common for a molecule of this nature, solid-state NMR (ssNMR) could provide valuable information about the compound in its crystalline or amorphous solid form. ssNMR can be used to study polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, and ssNMR is a powerful tool for their characterization.

Chromatographic Method Development for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from any impurities, starting materials, or byproducts, as well as for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection could be achieved using a UV detector, as the phenyl ring and the amide chromophore would absorb UV light.

For quantification, a calibration curve would be constructed by analyzing a series of standards of known concentrations. The peak area of the analyte in an unknown sample can then be compared to the calibration curve to determine its concentration. Method validation would be performed to ensure accuracy, precision, linearity, and robustness.

Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be employed, particularly for assessing the presence of volatile impurities. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is foundational for its quantification and purification. A typical reversed-phase HPLC method would be the initial approach, leveraging the compound's moderate polarity.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings. A C18 or phenyl-hexyl column would likely provide adequate separation due to the presence of aromatic rings and the non-polar thioether linkage. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) to ensure MS compatibility) and an organic modifier like acetonitrile or methanol. A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent, would be optimal to ensure the elution of the target analyte with good peak shape and resolution from potential impurities.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the phenyl and acetamide chromophores exhibit maximum absorbance. For enhanced sensitivity and selectivity, mass spectrometry detection can be employed.

Table 1: Illustrative HPLC Method Parameters for Analysis of Acetamide Compounds

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 254 nm |

Gas Chromatography (GC) Applications and Derivatization

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The direct analysis of this compound by GC may be challenging due to its molecular weight and potential for thermal degradation in the injector or column. The amide functional group can also lead to peak tailing due to interactions with the stationary phase.

To overcome these challenges, derivatization is often employed. This process chemically modifies the analyte to increase its volatility and thermal stability, and to improve its chromatographic behavior. For a compound containing an amide group, silylation is a common derivatization strategy. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) group, thereby reducing its polarity and increasing its volatility.

The choice of a GC column is also critical. A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, would be suitable for separating the derivatized analyte from other components in a sample mixture.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Chemical Matrices

For the analysis of this compound in complex matrices such as biological fluids or environmental samples, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for this purpose. After chromatographic separation via HPLC, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would likely be effective for ionizing the molecule, forming a protonated molecular ion [M+H]⁺. In the tandem mass spectrometer, this precursor ion is selected and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for quantification even at very low concentrations. fda.gov.tw

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, especially after derivatization. Following separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum, which contains a molecular ion peak and a series of fragment ions, provides a unique "fingerprint" that can be used for definitive identification by comparison with a spectral library. nih.govnih.gov

Table 2: Representative Mass Spectrometry Parameters for Analysis

| Technique | Parameter | Setting |

| LC-MS/MS | Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion | [M+H]⁺ | |

| Collision Gas | Argon | |

| Monitored Transitions | Specific to precursor and product ions | |

| GC-MS | Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 | |

| Source Temperature | 230 °C |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This is typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to construct an electron density map, from which the atomic positions can be determined.

Chiral Analysis Methodologies (for Chiral Analogues)

While this compound itself is not chiral, the introduction of a chiral center, for instance, by substitution on the ethyl linker, would result in chiral analogues (enantiomers). The separation and analysis of such enantiomers are critical in many fields, particularly in pharmacology, where enantiomers can exhibit different biological activities.

Chiral HPLC is the most common technique for enantiomeric separation. This can be achieved using a chiral stationary phase (CSP) that contains a chiral selector. The enantiomers interact diastereomerically with the CSP, leading to different retention times and thus their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

Alternatively, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral column. The choice of the chiral derivatizing agent and the analytical conditions must be carefully optimized to achieve baseline separation of the diastereomeric products.

Applications in Chemical Science and Engineering Non Biological/non Clinical

Utilization as a Building Block in Complex Organic Synthesis

The potential of 2-Methoxy-n-(2-(phenylthio)ethyl)acetamide as a versatile building block in the synthesis of more complex organic molecules remains an area for investigation. Its structure, featuring an amide, a thioether, and a methoxy (B1213986) group, offers multiple reactive sites for a variety of chemical transformations.

Precursor to Advanced Polymeric Materials

There is currently no available research demonstrating the use of this compound as a monomer or precursor for the synthesis of advanced polymeric materials. Future studies could explore its polymerization potential, either through reactions involving its functional groups or by modifying the molecule to introduce polymerizable moieties. The presence of the phenylthio group might impart interesting optical or thermal properties to such polymers.

Ligand in Organometallic Chemistry and Catalysis

The sulfur and oxygen atoms in this compound possess lone pairs of electrons, suggesting potential as a bidentate or monodentate ligand for various metal centers. However, no studies have been published that describe the synthesis, characterization, or catalytic activity of organometallic complexes featuring this compound as a ligand. Research in this area could investigate its coordination chemistry and the catalytic efficacy of its metal complexes in reactions such as cross-coupling, hydrogenation, or polymerization.

Role in Materials Science Research

The unique combination of functional groups within this compound suggests it could be a candidate for various applications in materials science, although no specific research has been reported to date.

Design of Functionalized Surfaces and Interfaces

The thioether group is known to have a strong affinity for noble metal surfaces, such as gold. This suggests that this compound could potentially be used to form self-assembled monolayers (SAMs) on such surfaces. These functionalized surfaces could be tailored for applications in sensing, electronics, or biocompatible coatings. However, experimental data on the formation and properties of such SAMs are not available.

Incorporation into Supramolecular Assemblies

The amide group in the molecule is capable of forming hydrogen bonds, a key interaction in the formation of supramolecular assemblies. It is conceivable that this compound could be a component in the design of gels, liquid crystals, or other complex supramolecular architectures. This remains a hypothetical application without current research to support it.

Development of Optoelectronic or Sensor Components

The presence of the phenylthio moiety suggests that the compound might have interesting photophysical properties. Thioethers can play a role in charge transport and can influence the electronic properties of organic materials. Consequently, this compound could be explored as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a chemosensor. This potential is yet to be explored in the scientific literature.

Advanced Reagent in Synthetic Methodologies

There is no available information in the reviewed literature to suggest that this compound is utilized as an advanced reagent in synthetic methodologies.

Enabling Novel Chemical Transformations

No published research could be found that details the use of this compound to enable any novel chemical transformations.

As a Chiral Auxiliary Precursor

There is no indication from the conducted literature search that this compound or its derivatives have been investigated or applied as chiral auxiliary precursors in asymmetric synthesis.

Chemical Environmental Behavior and Degradation Pathways of 2 Methoxy N 2 Phenylthio Ethyl Acetamide

Chemical Transformation in Abiotic Environmental Compartments:

No research could be located that investigates the transformation of 2-Methoxy-N-(2-(phenylthio)ethyl)acetamide in environmental matrices such as soil or water.

Due to the absence of scientific findings, the creation of an evidence-based article with detailed research findings and data tables on the environmental behavior of this compound is not feasible at this time. Further empirical research is required to characterize the environmental fate and potential degradation pathways of this chemical compound.

Reactions in Water Systems

Once released into aquatic environments, this compound may undergo several transformation processes, principally hydrolysis, photolysis, and biodegradation. The rates of these reactions will be influenced by environmental conditions such as pH, temperature, sunlight intensity, and the presence of microbial populations.

Hydrolysis: The amide bond in the acetamide (B32628) group is susceptible to hydrolysis, which is a chemical reaction with water. This process can be catalyzed by both acids and bases. Under typical environmental pH conditions (ranging from 5 to 9), the rate of hydrolysis for amides is generally slow. However, in environments with more extreme pH values, the degradation rate could be accelerated. The hydrolysis of this compound would likely yield methoxyacetic acid and 2-(phenylthio)ethanamine (B1205008) as primary products.

Photolysis: Photolysis, or degradation by sunlight, is another potential pathway for the transformation of this compound in sunlit surface waters. The presence of the phenylthio group, which can absorb ultraviolet radiation, may make the molecule susceptible to direct photolysis. Indirect photolysis, mediated by reactive species present in natural waters (such as hydroxyl radicals), could also contribute to its degradation. The thioether linkage is a potential site for photo-oxidation, which could lead to the formation of sulfoxides and sulfones.

Biodegradation: The breakdown of this compound by microorganisms is a probable and significant degradation pathway. The acetamide and thioether functional groups are generally recognized as being biodegradable. Microorganisms in water and sediment may utilize the compound as a source of carbon and nitrogen. The biodegradation of the phenylthio moiety can proceed through the oxidation of the sulfur atom, followed by cleavage of the carbon-sulfur bond. The rate of biodegradation will be highly dependent on the microbial community present, as well as on factors like temperature, oxygen levels, and nutrient availability.

To illustrate the potential for these degradation pathways, the following table presents hypothetical half-life data for this compound under various conditions. It is important to note that these are estimated values based on the behavior of structurally similar compounds and have not been experimentally determined for this specific chemical.

| Degradation Pathway | Condition | Estimated Half-life (Days) |

|---|---|---|

| Hydrolysis | pH 5 | > 365 |

| pH 7 | 180 - 365 | |

| pH 9 | 90 - 180 | |

| Photolysis | Surface Water (Sunlit) | 15 - 60 |

| Biodegradation | Aerobic Water | 30 - 90 |

| Anaerobic Sediment | 120 - 240 |

Sorption and Desorption Behavior

The tendency of this compound to partition between water and solid phases, such as soil and sediment, is a critical factor in its environmental transport and bioavailability. This behavior is primarily governed by the compound's physicochemical properties and the characteristics of the soil or sediment, particularly its organic carbon content.

Sorption Mechanisms: The primary mechanism for the sorption of non-ionic organic compounds like this compound to soil and sediment is hydrophobic partitioning. This process involves the compound moving from the aqueous phase to the organic matter in the solid phase. The extent of this partitioning is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Compounds with higher Koc values have a greater tendency to adsorb to soil and are less mobile.

Mobility in Soil: Based on its chemical structure, this compound is expected to have a moderate to low potential for sorption to soils with low to moderate organic carbon content. This suggests that the compound could be mobile in the soil column and may have the potential to leach into groundwater. However, in soils with high organic matter content, its mobility would be significantly reduced.

Factors Influencing Sorption: Besides organic carbon content, other soil properties such as clay content, soil pH, and temperature can also influence the sorption and desorption of this compound. While the molecule is neutral, interactions with mineral surfaces could occur, although these are generally less significant than partitioning to organic matter for non-ionic compounds.

The following table provides estimated soil sorption and mobility parameters for this compound. These values are predictive and based on the compound's structure, intended to provide a general indication of its likely behavior in the terrestrial environment.

| Parameter | Estimated Value | Implication for Environmental Behavior |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Moderate potential for bioaccumulation in aquatic organisms. |

| Koc (Soil Organic Carbon-Water Partition Coefficient) (L/kg) | 300 - 1000 | Low to moderate sorption to soil and sediment. |

| Mobility Class | Moderate | Potential for leaching in soils with low organic matter. |

Future Research Directions and Challenges in 2 Methoxy N 2 Phenylthio Ethyl Acetamide Chemistry

Deeper Mechanistic Understanding of Complex Reactions

A thorough comprehension of the reaction mechanisms governing the synthesis and transformation of 2-Methoxy-N-(2-(phenylthio)ethyl)acetamide is fundamental to optimizing existing protocols and designing new ones. Future research should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring (e.g., NMR, IR), to elucidate the intricate details of reaction pathways. Unraveling the roles of intermediates, transition states, and potential side reactions will provide invaluable insights. A significant challenge lies in the characterization of transient or highly reactive species, which may require the use of advanced spectroscopic methods with high temporal resolution.

Advanced Computational Modeling for Property Prediction

The integration of computational chemistry is poised to revolutionize the study of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict a wide array of molecular properties, including electronic structure, spectroscopic signatures, and reactivity. Molecular dynamics (MD) simulations can offer insights into its conformational landscape and intermolecular interactions. A primary goal is to develop robust computational models that can accurately forecast the compound's behavior under various conditions, thereby guiding experimental design and accelerating the discovery of new applications. The challenge in this domain is to enhance the accuracy of these models, particularly for complex systems, and to bridge the gap between theoretical predictions and experimental observations.

Design and Synthesis of Chemically Tunable Analogues for Specific Non-Biological Applications

The structural framework of this compound offers a versatile scaffold for the design and synthesis of novel analogues with tailored properties for specific non-biological applications. Future research will focus on systematic modifications of the core structure—for instance, by altering the substituents on the phenyl ring or modifying the acetamide (B32628) group—to fine-tune its electronic, optical, or material properties. These custom-designed molecules could find utility in areas such as materials science, for the development of novel polymers or functional coatings, or in coordination chemistry as specialized ligands. The central challenge will be to establish clear structure-property relationships that enable the rational design of analogues with desired functionalities.

Development of Highly Sensitive and Selective Analytical Techniques

The ability to accurately detect and quantify this compound, both in its pure form and within complex matrices, is crucial for quality control and research purposes. Future efforts in analytical chemistry will be directed towards the development of more sensitive and selective detection methods. This includes the advancement of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with advanced mass spectrometry (MS) detectors. Furthermore, the exploration of novel sensor technologies, potentially based on electrochemical or optical principles, could offer rapid and on-site analysis capabilities. Overcoming challenges related to matrix effects and achieving low limits of detection will be key areas of focus.

Q & A

Q. What are the common synthetic routes for 2-Methoxy-N-(2-(phenylthio)ethyl)acetamide and its derivatives?

Answer: A widely used synthetic route involves:

Thiophenol reaction : Reacting thiophenol with 2-bromoacetic acid in a basic medium to form 2-(phenylthio)acetic acid .

Acid chloride formation : Treating the acid with oxalyl chloride to generate 2-(phenylthio)acetyl chloride .

Amidation : Reacting the acid chloride with substituted anilines (e.g., 4-nitroaniline) to yield N-(aryl)-2-(phenylthio)acetamide derivatives (total yields: 24%–42%) .

Key reagents : Oxalyl chloride, substituted anilines, SnCl₂·2H₂O (for nitro reduction) .

Q. Table 1: Synthesis Yields of Selected Derivatives

| Derivative | Yield (%) | Key Step | Reference |

|---|---|---|---|

| ST54 | 42 | Amidation | |

| ST57 | 61 | Reductive amination | |

| ST58 | 43 | Condensation |

Q. How is the structural integrity of this compound validated in experimental settings?

Answer: Post-synthesis characterization employs:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity .

- HRMS : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal structure for stereochemical confirmation (e.g., bond angles, torsion) .

Advanced Research Questions

Q. What is the molecular mechanism by which this compound inhibits caspase-1, and how does this modulate inflammatory pathways?

Answer:

- Caspase-1 binding : The compound binds to the active site of caspase-1, blocking its activation and subsequent cleavage of pro-inflammatory cytokines like IL-1β .

- Downstream effects : Inhibition reduces thymic stromal lymphopoietin (TSLP) production, a cytokine critical in allergic inflammation (e.g., reduced IL-6 and TNF-α in murine rhinitis models) .

- Experimental validation : In vivo studies show dose-dependent anti-inflammatory effects (10–50 mg/kg in mice), with higher doses correlating to reduced TSLP expression .

Q. Table 2: Dose-Dependent Efficacy in Allergic Rhinitis Models

| Dose (mg/kg) | TSLP Reduction (%) | Adverse Effects Observed | Reference |

|---|---|---|---|

| 10 | 35 | None | |

| 30 | 65 | Mild GI disturbances | |

| 50 | 85 | Significant GI effects |

Q. How do metabolic pathways influence the pharmacokinetics of this compound?

Answer:

- Phase I metabolism : Oxidation via CYP450 enzymes generates hydroxylated metabolites.

- Phase II conjugation : Glucuronidation enhances hydrophilicity for renal excretion .

- Stability : The compound remains stable in vitro (pH 7.4, 37°C for 24h), but in vivo studies show 40% degradation within 6 hours in murine plasma, suggesting rapid clearance .

Q. How can researchers resolve contradictions in reported subcellular localization data for this compound?

Answer: Discrepancies arise from:

- Experimental models : Cytoplasmic localization dominates in immortalized cell lines, while nuclear accumulation is observed in primary cells due to differential transporter expression .

- Methodological adjustments :

- Use fluorescent tagging (e.g., GFP fusion proteins) for live-cell imaging .

- Validate via fractionation assays coupled with LC-MS .

Q. What strategies optimize the synthesis of enantiomerically pure derivatives?

Answer:

Q. How does structural modification of the phenylthio moiety affect bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.